molecular formula C13H26O2S B11093568 Ethyl 3-(octylsulfanyl)propanoate

Ethyl 3-(octylsulfanyl)propanoate

Cat. No.: B11093568
M. Wt: 246.41 g/mol
InChI Key: PCWVHTMJFUFVRU-UHFFFAOYSA-N
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Description

Ethyl 3-(octylsulfanyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a propanoate group linked to an ethyl group and an octylsulfanyl group, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(octylsulfanyl)propanoate can be synthesized through nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction typically involves the use of a carboxylic acid derivative and an alcohol in the presence of a catalyst. For instance, the reaction of 3-(octylsulfanyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid can yield this compound .

Industrial Production Methods

Industrial production of esters like this compound often involves Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. This method is favored for its simplicity and efficiency in producing large quantities of esters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(octylsulfanyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-(octylsulfanyl)propanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. The sulfur group can undergo oxidation, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Ethyl 3-(octylsulfanyl)propanoate can be compared with other esters like ethyl acetate and ethyl propanoate. While all these compounds share the ester functional group, the presence of the octylsulfanyl group in this compound imparts unique properties, such as increased hydrophobicity and potential biological activity .

List of Similar Compounds

Properties

Molecular Formula

C13H26O2S

Molecular Weight

246.41 g/mol

IUPAC Name

ethyl 3-octylsulfanylpropanoate

InChI

InChI=1S/C13H26O2S/c1-3-5-6-7-8-9-11-16-12-10-13(14)15-4-2/h3-12H2,1-2H3

InChI Key

PCWVHTMJFUFVRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCC(=O)OCC

Origin of Product

United States

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